molecular formula C10H8N2S B8551943 N-Propargylbenzothiazol-2-amine

N-Propargylbenzothiazol-2-amine

Cat. No.: B8551943
M. Wt: 188.25 g/mol
InChI Key: UJFOEKXRGYPMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propargylbenzothiazol-2-amine is a useful research compound. Its molecular formula is C10H8N2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

N-prop-2-ynyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H8N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h1,3-6H,7H2,(H,11,12)

InChI Key

UJFOEKXRGYPMKM-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of compound (f) (1.0 g), 80% methanol (20 ml) and potassium carbonate (1.0 g) was refluxed by heating for 1 hour and evaporated to remove the solvent. The residue was extracted with chloroform. The extract was washed with water, dried, and evaporated to remove the solvent. The residue was applied to column chromatography on silica gel (20 g) to give 2-(2-propynylamino)benzothiazole (g) (829 mg, yield 100%) from chloroform eluate: mp. 134°-135° C. (acetone-hexane).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
compound ( f )
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

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